molecular formula C20H16ClNO2 B2758352 (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1186396-68-8

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2758352
CAS No.: 1186396-68-8
M. Wt: 337.8
InChI Key: CUUBGNVRGLJXDQ-UHFFFAOYSA-N
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Description

The compound (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (molecular formula: C₂₀H₁₆ClNO₂, MW: 337.80 g/mol) is a quinoline-chalcone hybrid characterized by a propenone bridge linking a 2-chloro-7-methylquinoline moiety to a 4-methoxyphenyl group . Its synthesis typically involves Claisen-Schmidt condensation between 2-chloro-7-methylquinoline-3-carbaldehyde and 4-methoxyacetophenone under basic conditions (e.g., NaOH in ethanol/DMF), followed by crystallization .

The compound’s crystal structure (when solvated) reveals planar quinoline systems connected via a propenone bridge, forming dihedral angles of ~46°–54° between aromatic planes. Disordered solvent molecules (e.g., ethanol) occupy voids stabilized by C–H···Cl, C–H···O, and π–π interactions .

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-3-4-15-12-16(20(21)22-18(15)11-13)7-10-19(23)14-5-8-17(24-2)9-6-14/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBGNVRGLJXDQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-7-methylquinoline-3-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and chalcone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (R₁, R₂) Dihedral Angles (°) Biological Activity (If Reported)
Target Compound C₂₀H₁₆ClNO₂ R₁: 2-Cl-7-Me-quinoline; R₂: 4-OMePh 46.28–54.8 Not explicitly reported
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO R₁: 4-ClPh; R₂: 4-MePh N/A N/A
PAAPA: N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide C₁₉H₂₀N₂O₂ R₁: Ph; R₂: 4-NMe₂Ph N/A Strong ACE2 binding affinity
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₄O₃ R₁: 4-OHPh; R₂: 4-OMePh N/A Antioxidant potential (implied by –OH)
(E)-1-(3-Bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one C₁₉H₁₃BrClNO R₁: 2-Cl-7-Me-quinoline; R₂: 3-BrPh N/A N/A
Key Observations:
  • Quinoline vs. Phenyl Substituents: The target compound’s 2-chloro-7-methylquinoline group introduces steric bulk and electronic effects distinct from simpler phenyl derivatives (e.g., ). This likely enhances π-stacking interactions in crystal packing .
  • Methoxy vs.
  • Halogen Effects : Bromine substitution () may enhance lipophilicity compared to chlorine, affecting membrane permeability in biological systems.

Crystallographic and Spectroscopic Properties

Table 2: Crystallographic Data Comparison
Compound Crystal System Space Group Unit Cell Volume (ų) Key Interactions
Target Compound + ethanol Triclinic P1 1289.07 C–H···Cl, C–H···O, π–π stacking
(2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Monoclinic P2₁/c 3421.2 C–H···N, C–H···O
Fluorophenyl Chalcones Varied Varied 500–1500 Dihedral angles: 7.14°–56.26°
  • Solvent Effects: The target compound’s ethanol solvate exhibits disordered solvent molecules within voids, stabilized by weak interactions . Similar behavior is noted in other quinoline derivatives .
  • Dihedral Angles : Fluorophenyl chalcones () show broader dihedral ranges (7°–56°) compared to the target compound’s ~46°–54°, reflecting substituent-dependent conformational flexibility.

Biological Activity

The compound (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H16ClN1O2\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_{1}\text{O}_{2}

Antioxidant Activity

Chalcones are known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. In a study comparing various derivatives, this compound demonstrated a notable ability to reduce DPPH radicals, with an IC50 value indicating effective scavenging at low concentrations .

CompoundIC50 (µM)Activity Description
This compound20Strong antioxidant activity
Butylated Hydroxy Toluene (BHT)15Standard antioxidant for comparison

Anticancer Properties

The anticancer potential of the compound has been explored in various cancer cell lines. It has been shown to inhibit cell proliferation in colorectal and breast cancer models via apoptosis induction and cell cycle arrest. Mechanistic studies suggest that the compound modulates key signaling pathways such as Wnt/β-catenin and MAPK pathways, leading to reduced tumor growth .

Case Study: Breast Cancer Cell Line
In a recent study involving MCF-7 breast cancer cells:

  • Concentration : 10 µM
  • Effect : Induced apoptosis and G2/M phase arrest.
  • Mechanism : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has demonstrated anti-inflammatory effects by inhibiting the expression of COX enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Modulation of Signaling Pathways

The biological activity of this compound involves several molecular mechanisms:

  • Cell Cycle Regulation : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : Inhibits COX enzymes, reducing prostaglandin synthesis.

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.

Advanced: How do π-π interactions and hydrogen bonding influence the crystal packing and stability of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • π-π stacking : The quinoline and methoxyphenyl rings exhibit face-to-face interactions (distance: 3.5–3.8 Å), stabilizing the lattice .
  • Hydrogen bonding : Solvent molecules (e.g., ethanol) form O–H···N hydrogen bonds with the quinoline nitrogen (D···A = 2.93 Å, angle = 174°) .

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/c
Unit cell volume (ų)2172.73
R factor0.044
π-π interaction distance3.5–3.8 Å

These interactions enhance thermal stability (decomposition >250°C) and solubility in polar aprotic solvents .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., vinyl proton at δ 7.8–8.2 ppm, methoxy group at δ 3.8 ppm) and confirms E-configuration .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C-Cl vibration at 750–800 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 406.1 (calculated: 406.08) .

Quality control : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods like DFT or molecular docking predict the bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :

    • Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap ~3.5 eV), indicating reactivity toward electrophiles .
    • Solvation models (e.g., COSMO) predict solubility in DMSO (logP ≈ 3.2) .
  • Molecular Docking :

    • Targets enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) with binding affinity (ΔG = -8.2 kcal/mol) via chloro-quinoline interactions .
    • MD simulations (100 ns) assess stability in binding pockets (RMSD < 2.0 Å) .

Validation : Correlate computational results with in vitro assays (e.g., antimalarial IC50 ≤ 5 µM) .

Basic: What are the key challenges in characterizing the stereochemistry of this compound?

Answer:

  • E/Z isomerism : The α,β-unsaturated ketone can form E/Z isomers. Polarimetry or NOESY NMR confirms the E-configuration (vinyl proton coupling constant J = 15–16 Hz) .
  • Crystallographic disorder : SC-XRD resolves disorder in solvent molecules (e.g., ethanol occupancy = 0.5) using SHELXL refinement .

Advanced: How does substituent variation (e.g., chloro vs. methoxy groups) impact the compound’s bioactivity?

Answer:

  • Chlorine substitution : Enhances lipophilicity (logP ↑ 0.5 units) and DNA intercalation, improving antibacterial activity (MIC = 2 µg/mL vs. S. aureus) .
  • Methoxy group : Stabilizes π-π interactions with enzyme active sites (e.g., CYP450), reducing metabolic clearance .

Q. Table 2: Structure-Activity Relationships (SAR)

SubstituentBioactivity (IC50)MechanismSource
2-Cl4.8 µM (Anticancer)Topoisomerase II inhibition
4-OCH36.2 µM (Antimalarial)Heme polymerization inhibition

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the enone moiety .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to freeze-thaw cycles ≤3 .

Advanced: How can spectroscopic data resolve contradictions in reported crystallographic parameters?

Answer:
Discrepancies in bond angles (e.g., C9–N1–C1 = 116.32° vs. 118.05°) arise from:

  • Thermal motion : Low-temperature (100 K) SC-XRD reduces atomic displacement errors .
  • Data refinement : SHELXL97 applies restraints for disordered regions (e.g., solvent molecules) .

Validation : Cross-check with DFT-optimized geometries (RMSD < 0.1 Å) .

Notes

  • Methodological rigor emphasized in synthesis, characterization, and computational modeling.
  • Advanced FAQs integrate multi-technique approaches (XRD, DFT, docking) for holistic analysis.

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